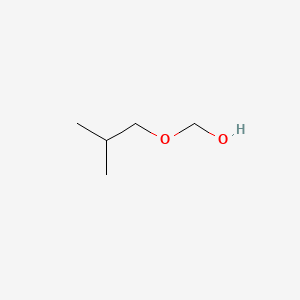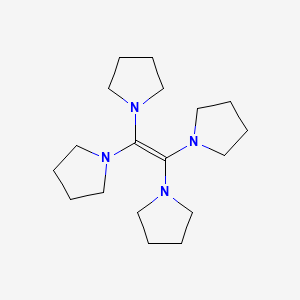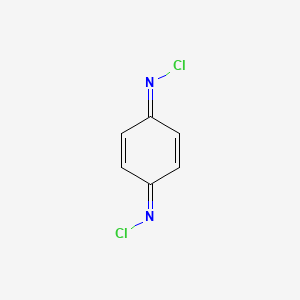
2,5-Cyclohexadiene-1,4-diimine, N,N'-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dichloro-p-benzoquinonediimide is an organic compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of two chlorine atoms attached to the nitrogen atoms in the benzoquinonediimide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Dichloro-p-benzoquinonediimide can be synthesized through several methods. One common approach involves the chlorination of p-benzoquinonediimide using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of N,N’-Dichloro-p-benzoquinonediimide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dichloro-p-benzoquinonediimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to p-benzoquinonediimide.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with N,N’-Dichloro-p-benzoquinonediimide include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but often involve solvents like acetonitrile or dichloromethane and temperatures ranging from -10°C to 50°C .
Major Products Formed
The major products formed from reactions involving N,N’-Dichloro-p-benzoquinonediimide include various substituted quinones and imides, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
N,N’-Dichloro-p-benzoquinonediimide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Dichloro-p-benzoquinonediimide involves its ability to act as an oxidizing agent. It can accept electrons from other molecules, facilitating various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Known for its high reduction potential and use in hydride transfer reactions.
Tetrachloro-1,4-benzoquinone: Another chlorinated quinone with similar reactivity but different applications.
Uniqueness
N,N’-Dichloro-p-benzoquinonediimide is unique due to its specific substitution pattern and reactivity profile. It offers distinct advantages in certain synthetic applications, particularly where selective chlorination is required .
Propriétés
Numéro CAS |
637-70-7 |
|---|---|
Formule moléculaire |
C6H4Cl2N2 |
Poids moléculaire |
175.01 g/mol |
Nom IUPAC |
1-N,4-N-dichlorocyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C6H4Cl2N2/c7-9-5-1-2-6(10-8)4-3-5/h1-4H |
Clé InChI |
NHMMHCXTHYEVLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NCl)C=CC1=NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


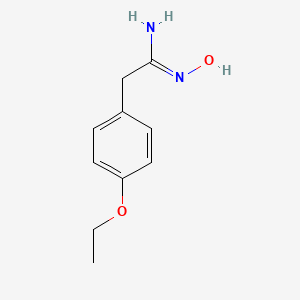
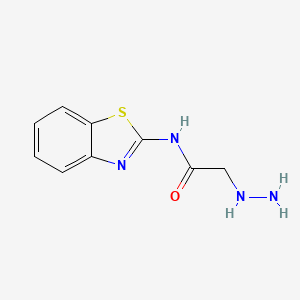
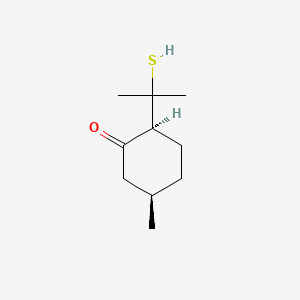
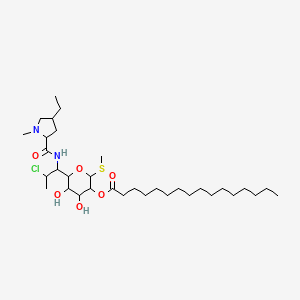
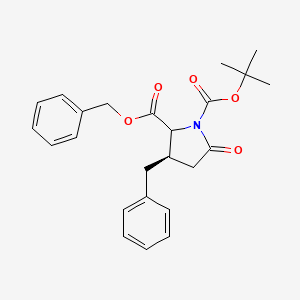
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)
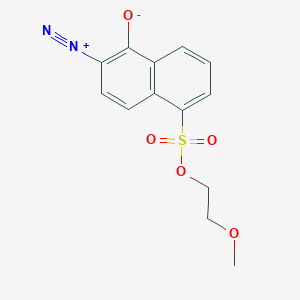
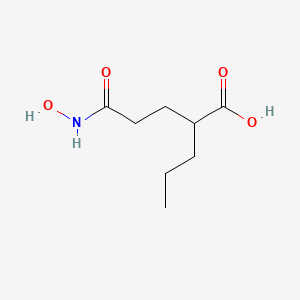
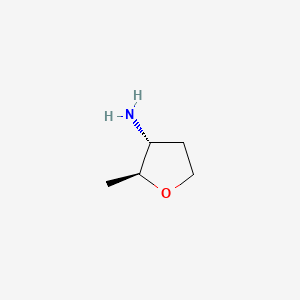
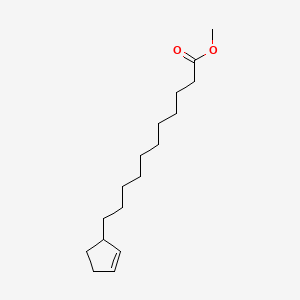
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
